Product packaging for hemoglobin Olomouc(Cat. No.:CAS No. 111365-26-5)

hemoglobin Olomouc

Cat. No.: B1167255
CAS No.: 111365-26-5
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Description

Hemoglobin Olomouc is an abnormal human hemoglobin variant first described in 1987 . This reagent is provided for research use only to support biochemical and structural studies of hemoglobin function and dysfunction. The defining characteristic of this compound is a single amino acid substitution where an Alanine residue is replaced by an Aspartic acid at position 86 of the beta globin chain, corresponding to the F2 helical segment (Ala replaced by Asp at alpha2beta2(86)(F2)) . This mutation is of significant research interest as modifications in the F-helix region can influence the stability of the hemoglobin tetramer and its allosteric properties, potentially affecting oxygen binding and release . Studying such variants provides valuable insights into the structure-function relationships of this critical oxygen transport protein. This compound is an essential tool for researchers investigating protein conformational changes, the impact of specific mutations on protein stability, and the fundamental mechanisms of respiratory gas transport . It is strictly for use in laboratory research.

Properties

CAS No.

111365-26-5

Molecular Formula

C19H11Cl2NaO5S

Synonyms

hemoglobin Olomouc

Origin of Product

United States

Molecular Genetics and Genomic Analysis of Hemoglobin Olomouc

Gene Locus and Specific Globin Chain Involvement

Hemoglobin is a heterotetramer typically composed of two alpha-globin chains and two beta-globin chains in adults (α₂β₂) wikipedia.orgnih.gov. Hemoglobin Olomouc is classified as a beta-chain variant, meaning the genetic defect resides in the gene encoding the beta-globin subunit dnai.orgresearchgate.netresearchgate.netnih.govnih.gov.

The gene responsible for producing the beta-globin chain is the HBB gene. This gene is located on chromosome 11 at position 15.5 wikipedia.org. The mutation leading to this compound occurs within this HBB gene dnai.orgwikipedia.orgontosight.ai.

The specific mutation characterizing this compound is located at codon 86 of the beta-globin chain researchgate.netresearchgate.netnih.govnih.govresearchgate.netinformahealthcare.comresearchgate.net. This position is also referred to as F2 within the globin chain's helical structure researchgate.netresearchgate.netnih.govnih.govinformahealthcare.com. The mutation results in the substitution of the amino acid Alanine (B10760859) (Ala) with Aspartate (Asp) at this critical position researchgate.netresearchgate.netnih.govnih.govresearchgate.netinformahealthcare.comresearchgate.net.

At the nucleotide level, the amino acid substitution of Alanine to Aspartate at codon 86 is caused by a specific point mutation within the HBB gene. This mutation involves a transversion, where a cytosine (C) base is replaced by an adenine (B156593) (A) base researchgate.netnih.gov. The normal codon for Alanine at this position is GCC, which is altered to GAC, the codon for Aspartate researchgate.netnih.gov.

The key molecular details of the this compound mutation are summarized in the table below:

FeatureDetail
Globin Chain InvolvedBeta-globin (β)
Gene LocusHBB gene (Chromosome 11p15.5)
Codon Position86 (F2)
Amino Acid SubstitutionAlanine (Ala) to Aspartate (Asp)
Nucleotide ChangeC→A transversion
Codon ChangeGCC→GAC

Codon Position and Amino Acid Substitution: β86 (F2) Alanine to Aspartate (Ala→Asp)

Inheritance Patterns and Familial Segregation Studies

This compound has been identified through studies of affected families dnai.orgdnai.orgresearchgate.netresearchgate.netnih.govresearchgate.net. Familial segregation studies have demonstrated the presence of this hemoglobin variant in multiple members across generations dnai.orgresearchgate.netnih.govresearchgate.net. The inheritance pattern is consistent with an autosomal condition, as it affects both males and females and is transmitted from parent to offspring researchgate.netresearchgate.netnih.gov. This compound has been associated with erythrocytosis in affected individuals, including both a father and son in one reported family and in other cases researchgate.netresearchgate.netnih.gov.

Advanced Molecular Diagnostic Approaches

Accurate identification of hemoglobin variants like this compound is crucial for diagnosis and genetic counseling. Advanced molecular diagnostic approaches play a key role in definitively characterizing these genetic alterations.

DNA sequencing is the gold standard for confirming the presence of the specific mutation that results in this compound researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com. Both Sanger sequencing and Next-Generation Sequencing (NGS) technologies are employed in the molecular diagnosis of hemoglobinopathies and can definitively identify the C→A transversion at codon 86 of the HBB gene researchgate.netmdpi.com. DNA sequencing provides a precise genotype by revealing the exact nucleotide sequence of the beta-globin gene, thereby confirming the Ala→Asp substitution at the protein level researchgate.netnih.govresearchgate.net. This is particularly important for distinguishing this compound from other hemoglobin variants and for resolving cases where initial protein-based analyses may be inconclusive researchgate.netnih.gov.

Polymerase Chain Reaction (PCR) Based Methodologies for Allele-Specific Amplification

Polymerase Chain Reaction (PCR) is a fundamental technique used in molecular genetics to amplify specific DNA sequences. For the detection of known point mutations in hemoglobin genes, such as the one causing this compound, allele-specific PCR (AS-PCR) is a widely applied method. jhscr.orgcapes.gov.brnumberanalytics.com AS-PCR, also known as Amplification Refractory Mutation System (ARMS), utilizes primers that are specifically designed to anneal and amplify either the normal or the mutant allele. jhscr.orgnumberanalytics.com

The principle behind AS-PCR relies on the fact that a mismatch, particularly at the 3' end of a primer, can significantly reduce or abolish PCR amplification by Taq polymerase, which lacks 3' to 5' exonuclease proofreading activity. jhscr.org By designing primers with a deliberate mismatch at the 3' end corresponding to the mutation site, it is possible to selectively amplify the allele that perfectly matches the primer sequence. jhscr.orgnumberanalytics.comtandfonline.com

Different variations of AS-PCR exist, including multiplex AS-PCR, which allows for the simultaneous detection of multiple mutations in a single reaction tube by using allele-specific primers of different lengths. capes.gov.brtandfonline.comnih.gov This approach can improve efficiency and provide an internal control for successful amplification of at least one allele. tandfonline.com Optimizing parameters like annealing temperature and the number of PCR cycles is critical for achieving clear discrimination between alleles and avoiding false results. jhscr.org

While specific details of AS-PCR applied directly to this compound were not extensively found in the search results, the principles of AS-PCR are generally applicable to detecting known point mutations in the HBB gene, including the c.260C>A mutation. Studies on other hemoglobin variants like Hb E, Hb S, Hb C, and Hb D-Los Angeles demonstrate the effectiveness of AS-PCR and its variations (such as PCR-RFLP and PCR-CTTP) in identifying single nucleotide changes and differentiating between normal and mutant alleles. jhscr.orgcapes.gov.brtandfonline.comnih.govjmatonline.com

Gene Mapping and Haplotype Analysis in Variant Identification

Gene mapping and haplotype analysis are valuable approaches for understanding the genetic context of hemoglobin variants, including their origins and spread. While gene mapping, in a broad sense, involves determining the relative positions of genes on a chromosome, in the context of hemoglobinopathies, it often refers to analyzing the linkage of specific mutations to markers within the globin gene clusters. tandfonline.comnih.gov

Haplotype analysis involves examining the combination of alleles at closely linked loci (a haplotype) on a single chromosome. By studying the patterns of genetic markers surrounding a hemoglobin variant mutation, researchers can infer the ancestral chromosome on which the mutation arose and track its movement through populations. dnai.orgresearchgate.netjst.go.jpnih.gov Restriction Fragment Length Polymorphism (RFLP) analysis, often used in conjunction with PCR, has been a traditional method for haplotype analysis in the beta-globin gene cluster. tandfonline.comjst.go.jpjst.go.jp This method relies on the presence or absence of specific restriction enzyme recognition sites that are polymorphic within the population and linked to the globin genes. tandfonline.comnih.govjst.go.jpjst.go.jp

Studies on other hemoglobin variants like Hb S and Hb D-Los Angeles have extensively utilized haplotype analysis to trace their geographical origins and migration patterns. researchgate.netjst.go.jpnih.govjst.go.jp For instance, the beta-S allele is associated with several common haplotypes (e.g., Benin, Senegal, Bantu, Cameroon, and Arab-Indian), named after the regions where they are most prevalent. jst.go.jp The identification of a specific haplotype linked to a variant can provide insights into its history and potential associations with clinical phenotypes. researchgate.net

Although detailed haplotype analysis specifically for this compound was not prominently featured in the search results, the identification of the same mutation (Ala86Asp) in both Czechoslovakian and Japanese families suggests either recurrent mutation events or a shared ancestral haplotype that has dispersed geographically. dnai.org Further haplotype analysis using a comprehensive set of markers around the HBB gene in individuals with this compound from different populations could help to clarify its origin and migration history.

Gene mapping studies have also been used to identify loci that influence the expression of globin genes, such as quantitative trait loci (QTLs) affecting fetal hemoglobin production, which are not located within the beta-globin gene cluster itself. nih.govnih.gov While this is not directly related to the structural mutation of this compound, it highlights the broader genetic context that can influence the clinical presentation of hemoglobin disorders.

Bioinformatic Tools for Mutation Analysis and Database Comparison

Bioinformatic tools are indispensable for analyzing genetic mutations, predicting their potential impact on protein structure and function, and comparing novel variants with existing data in publicly available databases. researchgate.netscirp.orgnih.govnih.govbanglajol.infomsjonline.orgnih.gov

Several bioinformatic resources are specifically dedicated to hemoglobin variants and thalassemia mutations. The HbVar database, for example, is a widely used locus-specific database that provides comprehensive information on genomic variations in globin genes and their associated phenotypes. dnai.orgscirp.orgpsu.edu It serves as a valuable resource for researchers and clinicians to identify known variants, understand their molecular basis, and assess their clinical significance. scirp.orgpsu.edu

Bioinformatic analysis of a mutation like the Ala86Asp substitution in this compound can involve several steps:

Sequence Alignment: Comparing the nucleotide and amino acid sequences of the mutant beta-globin chain with the wild-type sequence to confirm the exact change. Tools like BLAST and Clustal Omega are commonly used for sequence alignment. researchgate.net

Mutation Prediction Tools: Utilizing algorithms that predict the potential pathogenicity or functional impact of an amino acid substitution based on factors such as evolutionary conservation, the nature of the amino acid change, and its location within the protein structure. nih.govnih.govbanglajol.info

Protein Structure Analysis: Modeling the three-dimensional structure of the mutant protein and comparing it to the wild-type structure to assess potential alterations in protein folding, stability, or interaction with other molecules (e.g., heme). researchgate.netscirp.orgnih.gov Tools like Swiss-Model can be used for homology modeling. researchgate.net

Database Comparison: Searching databases like HbVar, ClinVar, and dbSNP to determine if the identified mutation has been previously reported, its associated phenotypes, and its frequency in different populations. scirp.orgnih.govresearchgate.net

Studies on other hemoglobin variants demonstrate the power of bioinformatic analysis in characterizing mutations. For instance, in silico analysis has been used to predict the functional impact and pathogenicity of various HBB gene variants in beta-thalassemia patients. scirp.orgnih.govbanglajol.info This includes analyzing the effect of mutations on mRNA structure, gene transcription, and the resulting protein's stability and function. scirp.orgbanglajol.info

For this compound, bioinformatic tools would be essential for confirming the c.260C>A mutation, predicting the structural and functional consequences of the Ala86Asp substitution, and comparing these findings with existing data on this and other hemoglobin variants. This integrated approach, combining molecular genetic techniques with bioinformatic analysis, is crucial for a comprehensive understanding of rare hemoglobin disorders.

Data Table: this compound Mutation

Hemoglobin VariantGlobin ChainAmino Acid Position (Residue Number)Amino Acid Change (Wild Type → Mutant)Codon Change (DNA)Nucleotide Change (cDNA)Associated Phenotype
This compoundBeta (β)86 (F2)Alanine (Ala) → Aspartic acid (Asp)GCC → GACc.260C>AErythrocytosis dnai.orgresearchgate.net

Structural Biology and Conformational Analysis of Hemoglobin Olomouc

Primary Amino Acid Sequence Alteration Due to β86 Ala→Asp Substitution

The defining characteristic of Hemoglobin Olomouc is a point mutation in the gene encoding the beta-globin chain (HBB). This genetic alteration results in the substitution of Alanine (B10760859) (Ala) at position 86 with Aspartic Acid (Asp) in the mature beta-globin protein. nih.govnih.govdnai.orgunina.itithanet.euresearchgate.netresearchgate.nettandfonline.comnih.gov This position is also referred to as β86(F2), indicating its location within the F helix at the second residue. unina.itithanet.eutandfonline.com The underlying DNA mutation identified in individuals with this compound is a C to A transversion in the codon corresponding to position 86, changing a GCC codon (encoding Alanine) to a GAC codon (encoding Aspartic Acid). nih.govresearchgate.net This seemingly minor change introduces a negatively charged residue (Asp) in place of a nonpolar residue (Ala) at a critical location within the beta-globin chain.

Secondary Structure Implications of the β86 Mutation

Normal hemoglobin beta-globin chains, like other globin proteins, are predominantly composed of alpha-helical segments connected by non-helical turns and loops. physicsandmathstutor.combioinformatics.orgic.ac.uk The β86 residue is situated within the F helix. While the primary amino acid sequence alteration is a direct consequence of the mutation, the substitution of a nonpolar Alanine with a charged Aspartic Acid at β86 can potentially influence the local secondary structure. Changes in residue properties within an alpha helix can affect its stability and precise conformation due to altered hydrogen bonding patterns or steric clashes. Although specific detailed studies on the direct impact of the β86 Ala→Asp mutation on the secondary structure elements (alpha helices and coils) of the beta-globin subunit in this compound are not extensively documented in the provided search results, it is plausible that the introduction of a charged residue in the hydrophobic environment of the F helix could induce subtle local perturbations in the helical structure or the adjacent turns.

Quaternary Structural Dynamics and Inter-subunit Interface Impacts

Hemoglobin A is a tetrameric protein composed of two alpha (α) and two beta (β) subunits, forming an α₂β₂ structure. tutorchase.comlibretexts.orgmicrobenotes.com The quaternary structure involves the specific arrangement and interactions between these four subunits. Hemoglobin exists in two primary quaternary conformations: the Tense (T) state, which has low oxygen affinity, and the Relaxed (R) state, which has high oxygen affinity. dnai.orgnih.govwikipedia.orgutah.edudrawittoknowit.comcsun.edunih.govaklectures.comjumedicine.com The transition between these states is crucial for cooperative oxygen binding and release.

Effects on the α1β2 Interface and Hinge Region

The quaternary structure of hemoglobin involves important interfaces between the subunits. The α1β2 and α2β1 interfaces are particularly dynamic and undergo significant changes during the T to R transition. nih.govnih.govmdpi.comresearchgate.netnih.gov These interfaces are often referred to as "sliding" contacts and are critical for cooperative oxygen binding. mdpi.comresearchgate.net The β86 residue (F2) is located near the FG corner of the beta subunit, which is part of the α1β2 interface. unina.it The substitution of Alanine with Aspartic Acid at this position is likely to alter the interactions at this crucial interface. The introduction of a negative charge and a larger side chain can affect the packing and the network of hydrogen bonds and salt bridges that stabilize the α1β2 interface in both the T and R states. These changes in inter-subunit contacts can influence the stability of the different quaternary states and the transition between them.

Relationship to the Tense (T) and Relaxed (R) State Conformational Transitions

This compound is known to be a high oxygen affinity variant. nih.govunina.ittandfonline.com High oxygen affinity is typically associated with a shift in the equilibrium towards the R state or a stabilization of the R state relative to the T state. wikipedia.orgcsun.edu The T to R transition involves a significant rearrangement of the αβ dimers, including a rotation relative to each other, and changes at the α1β2 interface. nih.govutah.edudrawittoknowit.comaklectures.com Since the β86 mutation is located near the α1β2 interface, it is highly probable that the altered interactions at this interface influence the dynamics of the T to R transition. The presence of the negatively charged Aspartic Acid at β86 could potentially disrupt stabilizing interactions in the T state or create new favorable interactions in the R state, thereby favoring the high-affinity R conformation. This altered conformational equilibrium contributes to the increased oxygen affinity observed in this compound.

Analysis of Dimer-Dimer Interactions and Rotational Dynamics

Hemoglobin can be viewed as a dimer of αβ dimers (α₁β₁ and α₂β₂). utah.edudrawittoknowit.comaklectures.com The transition from the T state to the R state involves a rotation of one αβ dimer relative to the other by approximately 15 degrees. aklectures.com This rotation is facilitated by changes at the inter-subunit interfaces, particularly the α1β2 interface. nih.govaklectures.com The β86 residue is located in a region that is part of the contact points between the α1 and β2 subunits in the tetramer. unina.itnih.govmdpi.comresearchgate.netnih.govresearchgate.net The substitution at β86 is expected to modify the nature and strength of the interactions between the α1 and β2 subunits. These altered dimer-dimer interactions can affect the ease and extent of the rotational movement required for the T to R transition. Changes in these dynamics can impact the cooperative binding of oxygen to the four heme sites in the hemoglobin tetramer. The high oxygen affinity of this compound suggests that the β86 mutation facilitates or stabilizes the quaternary structure associated with the R state, thereby influencing the dimer-dimer interactions and rotational dynamics towards a conformation that favors oxygen binding.

High-Resolution Structural Determination Methodologies

High-resolution structural determination techniques play a pivotal role in understanding the molecular basis of protein function and the impact of genetic variations. For hemoglobin and its variants, X-ray crystallography and NMR spectroscopy have been instrumental in revealing their intricate structures and conformational dynamics.

X-ray Crystallography Studies of Hemoglobin Variants

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when a beam of X-rays interacts with the ordered arrangement of molecules in a crystal, researchers can reconstruct a three-dimensional image of the molecule. nih.govjournalaim.comcsic.es

Since the pioneering work on hemoglobin and myoglobin, X-ray crystallography has been the primary method for determining protein structures at high resolution. nih.govjournalaim.com The technique requires the protein to be in a crystalline form, which can sometimes be a challenge for certain proteins or their variants. However, for hemoglobin, crystallization methods are well-established, and hundreds of hemoglobin structures, including various mutants, have been solved and deposited in structural databases like the Protein Data Bank (PDB). wikipedia.orgnih.govcsic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for studying protein structure, dynamics, and interactions, particularly in solution. du.ac.incas.cznih.gov Unlike X-ray crystallography, which typically provides a static picture of the protein in a crystal lattice, NMR can offer insights into the conformational flexibility and dynamic behavior of proteins under conditions closer to their native environment. du.ac.incas.cz

NMR spectroscopy can provide information about the local environment of individual atoms within a protein, allowing researchers to probe details about secondary structure elements (like alpha helices and beta sheets), side-chain conformations, and the presence of hydrogen bonds. du.ac.in For hemoglobin, NMR studies have been used to investigate aspects such as the relative oxygen binding to alpha and beta subunits and to characterize post-translational modifications like glycation. cas.cz Changes in NMR spectra, such as chemical shifts and signal broadening, can indicate conformational changes or altered interactions within the protein. du.ac.in While NMR is a valuable tool for studying hemoglobin, specific detailed NMR structural data for this compound were not identified in the performed searches.

Comparative Structural Analysis with Other β86 Hemoglobin Variants (e.g., Hb Cardarelli, Hb Nebraska)

This compound is one of several known hemoglobin variants resulting from a mutation at the beta-86 position (F2) of the beta globin chain. Other notable variants at this position include Hemoglobin Cardarelli (β86 Ala→Pro) and Hemoglobin Nebraska (β86 Ala→Ile). nih.govresearchgate.netnih.gov Although detailed high-resolution structural data specifically for this compound from crystallographic or NMR studies were not found in the search results, a comparative analysis based on the known mutations and reported functional properties can provide insights into the structural implications of substitutions at this critical position.

The beta-86 position is located within the F helix of the beta globin chain, a region that is in proximity to the heme pocket and involved in interactions crucial for oxygen binding and the allosteric transition between the low-affinity (T) and high-affinity (R) states of hemoglobin. nih.gov The native amino acid at this position is Alanine, a small, nonpolar residue.

The substitutions observed in the beta-86 variants are:

This compound: Alanine (nonpolar) to Aspartic acid (acidic, polar). derangedphysiology.comwikipedia.org The introduction of a negatively charged residue at this position is likely to alter the local electrostatic environment and potentially affect interactions with neighboring residues or the heme group. This compound is associated with high oxygen affinity. derangedphysiology.comwikipedia.org

Hemoglobin Cardarelli: Alanine (nonpolar) to Proline (imino acid). nih.govresearchgate.net Proline is known to introduce rigidity and can disrupt helical structures. Its presence at position 86 within the F helix could significantly impact the conformation of this region and its interaction with other parts of the protein or the heme. Hemoglobin Cardarelli is reported to be unstable and also exhibits high oxygen affinity. nih.govresearchgate.net

Hemoglobin Nebraska: Alanine (nonpolar) to Isoleucine (nonpolar, bulkier than Alanine). researchgate.netnih.gov The substitution with a bulkier hydrophobic residue could lead to steric clashes or altered hydrophobic interactions in the vicinity of the beta-86 position, potentially affecting the flexibility or positioning of the F helix. Hemoglobin Nebraska is also characterized by high oxygen affinity. researchgate.netnih.gov

The consistent phenotype of high oxygen affinity observed in these beta-86 variants (Olomouc, Cardarelli, and Nebraska) suggests that alterations at this specific site, despite the different chemical properties of the substituting amino acids (acidic, rigid, or bulkier nonpolar), all impact the hemoglobin molecule in a way that favors the relaxed (R) state or shifts the T-R equilibrium towards the R state. derangedphysiology.comwikipedia.orgnih.govresearchgate.netnih.gov This position's involvement in the F helix, which undergoes conformational changes during oxygen binding and is near the heme, underscores its importance in regulating hemoglobin's oxygen affinity and allosteric behavior. While direct comparative high-resolution structural data were not found, the functional convergence towards high oxygen affinity highlights the critical structural role of the beta-86 position in hemoglobin.

Compound Names and PubChem CIDs

Functional Biophysics and Biochemical Characterization of Hemoglobin Olomouc

Oxygen Equilibrium Characteristics

The oxygen equilibrium characteristics of hemoglobin describe how readily hemoglobin binds and releases oxygen. This is typically represented by the oxygen dissociation curve (ODC), which plots oxygen saturation against the partial pressure of oxygen (PO2) aklectures.comwikipedia.orgucsf.edujhas-bsh.com. Hemoglobin Olomouc exhibits significant deviations in its oxygen equilibrium compared to Hb A.

Increased Oxygen Binding Affinity (Left-Shifted Oxygen Dissociation Curve)

This compound demonstrates an increased affinity for oxygen. This means that it binds oxygen more readily at lower partial pressures of oxygen compared to normal hemoglobin researchgate.netresearchgate.netdntb.gov.uanih.govwikipedia.org. On an oxygen dissociation curve, this increased affinity is represented by a leftward shift of the curve nih.govwikipedia.orgjhas-bsh.comyoutube.comnih.govmedmastery.comacutecaretesting.org. A left-shifted ODC indicates that for any given partial pressure of oxygen, this compound will be more saturated with oxygen than Hb A wikipedia.orgjhas-bsh.comyoutube.comnih.govmedmastery.com. This increased affinity can lead to reduced oxygen delivery to peripheral tissues, as the hemoglobin holds onto oxygen more tightly wikipedia.orgyoutube.comnih.govmedmastery.com. High oxygen affinity hemoglobin variants, including this compound, are often associated with erythrocytosis, a condition characterized by an increased red blood cell count, as the body attempts to compensate for the reduced oxygen release to tissues researchgate.netnih.gov.

Alterations in Oxygen Cooperativity (Heme-Heme Interaction)

Normal hemoglobin exhibits positive cooperativity in oxygen binding, meaning that the binding of the first oxygen molecule to one heme subunit increases the affinity of the remaining subunits for oxygen nih.govaklectures.comwikipedia.orgbioninja.com.aupurdue.educsun.edu. This cooperative binding results in the characteristic sigmoidal shape of the oxygen dissociation curve nih.govaklectures.comwikipedia.orgjhas-bsh.comwikipedia.orgcsun.edulitfl.com. The mechanism of cooperativity involves conformational changes within the hemoglobin tetramer upon oxygen binding, transitioning from a low-affinity "tense" (T) state to a high-affinity "relaxed" (R) state nih.govwikipedia.orgpurdue.educsun.edu.

While specific detailed research findings on the precise alterations in heme-heme interaction for this compound were not extensively detailed in the search results, other high-affinity hemoglobin variants with mutations affecting the α1β2 interface, which is critical for cooperative oxygen binding, have shown altered cooperative properties nih.gov. The β86 (F2) position is located near the heme pocket and the α1β2 interface, suggesting that a substitution at this site could potentially impact the conformational changes necessary for normal cooperative oxygen binding nih.govnih.gov. Studies on other hemoglobin variants with altered oxygen equilibrium characteristics have demonstrated diminished heme-heme interaction, as indicated by changes in the Hill coefficient nih.gov. Further detailed biophysical studies would be required to fully characterize the extent and nature of altered cooperativity in this compound.

P50 Value Determination and Significance

The P50 value is a standard measure of hemoglobin's oxygen affinity. It represents the partial pressure of oxygen at which hemoglobin is 50% saturated with oxygen wikipedia.orgucsf.edujhas-bsh.comacutecaretesting.orgnih.govderangedphysiology.com. The normal P50 value for adult human hemoglobin is approximately 26.7 mmHg at pH 7.4 and 37°C acutecaretesting.orgnih.govderangedphysiology.com.

A lower P50 value indicates a higher oxygen affinity, meaning that a lower partial pressure of oxygen is required to achieve 50% saturation wikipedia.orgjhas-bsh.commedmastery.comacutecaretesting.org. Conversely, a higher P50 indicates a lower oxygen affinity wikipedia.orgmedmastery.comacutecaretesting.org. High oxygen affinity hemoglobin variants, such as this compound, are characterized by a decreased P50 value, reflecting their increased tendency to bind oxygen nih.govwikipedia.orgmedmastery.comacutecaretesting.org. The determination of a low P50 value is a key step in the diagnosis of high oxygen affinity hemoglobin variants in individuals presenting with erythrocytosis nih.govnih.gov.

Allosteric Regulation Modifications

Hemoglobin's oxygen binding affinity is subject to allosteric regulation by various molecules that bind at sites distinct from the oxygen-binding site bioninja.com.aucsun.edulitfl.comnih.govvaia.comlibretexts.org. These allosteric effectors induce conformational changes in the hemoglobin molecule, thereby modulating its affinity for oxygen bioninja.com.auvaia.comlibretexts.orgquora.com. Key allosteric regulators include hydrogen ions (pH), carbon dioxide (CO2), and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) nih.govmedmastery.comlitfl.comnih.govlibretexts.orgquora.com. Modifications in the interaction of this compound with these regulators contribute to its altered functional properties.

Decreased Bohr Effect (pH Sensitivity)

The Bohr effect describes the phenomenon where a decrease in pH (increased acidity) or an increase in carbon dioxide concentration reduces hemoglobin's oxygen affinity, shifting the oxygen dissociation curve to the right nih.govmedmastery.comlitfl.comtaylorandfrancis.combyjus.comderangedphysiology.comnih.gov. This effect is physiologically important as it facilitates oxygen unloading in tissues with high metabolic activity, which tend to have lower pH and higher CO2 levels litfl.comtaylorandfrancis.combyjus.comderangedphysiology.comnih.gov.

This compound has been reported to exhibit a decreased Bohr effect researchgate.net. This suggests that its oxygen affinity is less sensitive to changes in pH compared to normal hemoglobin researchgate.net. A reduced Bohr effect would impair the ability of this compound to release oxygen effectively in acidic environments, further contributing to potential tissue hypoxia despite high oxygen saturation in the blood wikipedia.orgyoutube.comnih.govmedmastery.com.

Reduced 2,3-Bisphosphoglycerate (2,3-BPG) Effect

2,3-BPG is an important allosteric effector in red blood cells that binds preferentially to the deoxy (T) state of hemoglobin, stabilizing this low-affinity conformation and thus reducing hemoglobin's oxygen affinity wikipedia.orgmedmastery.comlibretexts.orgaklectures.comwikipedia.orgbyjus.com. This interaction shifts the oxygen dissociation curve to the right, promoting oxygen release to the tissues wikipedia.orgmedmastery.comlibretexts.orgaklectures.combyjus.com.

Impact on Chloride Binding and Affinity

Chloride ions are known allosteric effectors of hemoglobin, influencing its oxygen affinity. casopisvnitrnilekarstvi.czcasopisvnitrnilekarstvi.cz The binding of chloride to specific sites on the hemoglobin molecule, particularly in the deoxy (T) state, stabilizes this low-affinity conformation, thereby promoting oxygen release in tissues. casopisvnitrnilekarstvi.czcasopisvnitrnilekarstvi.cz Key chloride binding sites in human hemoglobin A include interactions with residues such as β146 His and β82 Lys. nih.gov

Studies on other hemoglobin variants and general hemoglobin have demonstrated that changes in amino acid sequence can alter chloride binding and its allosteric effect. For instance, mutations at or near chloride binding sites can impact the degree to which chloride ions reduce oxygen affinity. nih.govuniprot.org While specific detailed data on chloride binding to this compound were not available in the provided sources, the mutation at β86 Ala→Asp introduces a negatively charged residue (Asp) in place of a nonpolar one (Ala). Depending on the location of this residue relative to known or potential chloride binding sites or pathways within the beta subunit, this change could theoretically affect the local electrostatic environment and potentially influence the binding of negatively charged chloride ions. Further research specifically on this compound would be required to experimentally determine the precise impact of the β86 Ala→Asp mutation on chloride binding stoichiometry and affinity, and consequently, its effect on oxygen transport properties.

Spectroscopic Investigations of Heme-Ligand Interactions

Spectroscopic techniques are invaluable tools for probing the electronic and structural properties of the heme group within hemoglobin and its interactions with ligands and the surrounding protein matrix.

UV-Visible Spectroscopy for Heme Iron State Analysis

UV-Visible (UV-Vis) spectroscopy is widely used to study hemoglobin and its derivatives due to the strong absorption bands of the heme group in the visible and ultraviolet regions. The most prominent absorption feature is the Soret band, located near 400 nm, which arises from π-π* transitions within the porphyrin ring. Changes in the oxidation state and ligation state of the heme iron significantly affect the position and intensity of the Soret band, as well as the weaker Q bands in the 500-600 nm region.

By analyzing the UV-Vis spectrum, researchers can determine the oxidation state of the heme iron (ferrous Fe²⁺ or ferric Fe³⁺) and identify bound ligands such as oxygen (oxyhemoglobin), carbon monoxide (carboxyhemoglobin), or water/hydroxide (methemoglobin). For this compound, UV-Vis spectroscopy would be employed to characterize the heme environment in different ligation states and assess if the β86 Ala→Asp mutation indirectly influences the electronic structure of the heme or its interaction with ligands. Shifts in the Soret or Q bands compared to HbA could indicate alterations in the heme pocket environment or subtle changes in the electronic state of the iron.

Typical UV-Vis Absorption Maxima for Different Hemoglobin States

Hemoglobin StateSoret Band (λmax, nm)Q Bands (λmax, nm)
Deoxyhemoglobin~430~555
Oxyhemoglobin~415~541, ~577
Methemoglobin~405~500, ~630

Note: These values are approximate and can vary slightly depending on conditions.

Fluorescence Spectroscopy for Protein Conformation Changes

Fluorescence spectroscopy is a sensitive technique for monitoring conformational changes in proteins. Hemoglobin contains intrinsic fluorescent amino acid residues, primarily tryptophan and tyrosine. Tryptophan fluorescence is particularly sensitive to changes in the local environment, as its emission properties (intensity and wavelength maximum) are affected by solvent polarity and the proximity of quenching groups. In hemoglobin, the fluorescence of β37 Tryptophan is often monitored as it is located in a region that can be influenced by conformational transitions.

Changes in the fluorescence spectrum of this compound compared to HbA could indicate alterations in the tertiary or quaternary structure of the protein, potentially related to the β86 Ala→Asp mutation. For example, changes in the intensity or a shift in the emission maximum of tryptophan fluorescence upon ligand binding or changes in environmental conditions could suggest altered conformational dynamics or stability. Fluorescence spectroscopy can also be used to study the formation of modified hemoglobin species, such as hemichromes, which are related to protein instability and can have distinct fluorescence properties.

Raman Spectroscopy for Heme Microenvironment Probes

Raman spectroscopy provides detailed information about the vibrational modes of molecules and can be used to probe the structure and dynamics of the heme group and its protein environment in hemoglobin. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band of the heme, selectively enhances the signals from the heme cofactor, providing a sensitive probe of its structure, spin state, and coordination.

Specific Raman bands of the heme are highly sensitive to the oxidation and ligation state of the iron, as well as distortions of the porphyrin ring and interactions with the surrounding amino acid residues. By analyzing the frequencies and intensities of these heme-sensitive Raman bands, researchers can gain insights into the microenvironment of the heme in this compound. Comparisons of the Raman spectra of this compound in different states (e.g., deoxy, oxy, met) with those of HbA can reveal subtle structural differences in the heme pocket induced by the β86 Ala→Asp mutation. Raman spectroscopy can also be used to study protein dynamics and interactions with other molecules.

Protein Stability and Unfolding Dynamics

The stability of a protein refers to its ability to maintain its native three-dimensional structure under various conditions. Hemoglobin can undergo denaturation, a process where it loses its native structure, often leading to loss of function and precipitation. Studying the stability and unfolding dynamics of this compound is crucial for understanding how the β86 Ala→Asp mutation affects its structural integrity.

Denaturation Studies and Structural Integrity Assessment

Denaturation studies typically involve exposing the protein to denaturing agents such as heat, chemical denaturants (e.g., urea, guanidine (B92328) hydrochloride), or extremes of pH, and monitoring the loss of native structure and/or function. Techniques like UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and differential scanning calorimetry can be used to follow the denaturation process.

Factors Influencing Hemoglobin Stability

FactorEffect on Stability (General)Potential Relevance to Hb Olomouc
TemperatureIncreased temperature can lead to denaturation.Assessing thermal stability.
pHExtremes of pH can cause denaturation.Evaluating stability across physiological pH range.
Ionic StrengthCan influence electrostatic interactions and stability.Impact of introduced charge at β86.
Heme Ligation StateLigand binding can affect stability.Stability in different oxygenation/ligation states.
Amino Acid SequenceMutations can significantly alter stability.Direct impact of β86 Ala→Asp mutation.

Note: The specific impact of these factors on this compound needs experimental determination.

Calorimetric Approaches for Thermodynamic Stability

Calorimetric methods, such as differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC), are powerful techniques used to directly measure the thermodynamic parameters that characterize biomolecules, including proteins like hemoglobin ulb.ac.be. These methods are essential for studying protein stability, folding, and molecular recognition ulb.ac.be. DSC, in particular, is widely used to assess the thermal stability of proteins, with the melting temperature (Tm) serving as an indicator of thermostability; a higher Tm generally indicates a more thermodynamically stable protein ulb.ac.be. Calorimetric studies can reveal the enthalpy (∆H°), entropy (∆S°), and free energy (∆G°) changes associated with processes like protein unfolding or subunit assembly ulb.ac.benih.gov. For hemoglobin, calorimetry has been applied to study the thermodynamics of subunit assembly, determining the enthalpy of formation for αβ dimers and tetramers in different ligation states nih.gov. While these techniques are standard for assessing protein stability and interactions, specific calorimetric data detailing the thermodynamic stability of this compound were not found in the provided search results.

Methodologies for Functional Characterization

Functional characterization of hemoglobin variants is crucial for understanding how structural changes impact their biological role, primarily oxygen transport. Several methodologies are employed to assess the oxygen binding properties and separation characteristics of these variants.

Oxygen Dissociation Curve Measurement Techniques

The oxygen dissociation curve (ODC) describes the reversible binding of oxygen to hemoglobin and is a fundamental tool for characterizing hemoglobin function nih.govderangedphysiology.comyoutube.com. The sigmoidal shape of the ODC reflects the cooperative binding of oxygen to the four subunits of hemoglobin derangedphysiology.com. Key parameters derived from the ODC include the P50, which is the partial pressure of oxygen at which hemoglobin is 50% saturated derangedphysiology.comnih.govpsu.edu. A leftward shift of the ODC (lower P50) indicates increased oxygen affinity, while a rightward shift (higher P50) indicates decreased affinity nih.govderangedphysiology.com.

Various techniques are used to measure the ODC. Optical absorption spectroscopic techniques are extensively applied, leveraging the distinct optical characteristics of oxygenated and deoxygenated hemoglobin nih.gov. Traditional methods involve measuring optical intensity at a specific wavelength while systematically exposing a blood sample to varying oxygen tensions nih.gov. Specialized equipment, such as Hemox analyzers, can perform ODC measurements nih.govpsu.edu. Newer high-throughput methods using modified microplates and fluorescence microplate readers allow for the analysis of numerous samples relatively quickly, measuring oxygen saturation via dual-wavelength spectroscopy and oxygen partial pressure using fluorescence lifetime of oxygen sensors nih.gov. Factors such as temperature, pH, and the concentration of 2,3-bisphosphoglycerate (2,3-BPG) are known to influence the ODC nih.gov. This compound is noted as a high oxygen affinity variant hmdb.ca, suggesting its ODC would be shifted to the left compared to normal adult hemoglobin (Hb A), resulting in a lower P50 value. However, specific data from ODC measurements for this compound were not detailed in the search results.

Ligand Binding Kinetics Analysis

Analyzing the kinetics of ligand binding provides insights into the dynamic interactions between hemoglobin and its ligands, such as oxygen, carbon monoxide, or other small molecules. These studies can reveal the rates of association and dissociation of ligands, as well as the cooperative mechanisms involved nih.govnih.govplos.org. Techniques like stopped-flow and flash photolysis experiments are commonly used to study rapid kinetic processes in hemoglobin nih.govnih.gov. Cooperative ligand binding, where the binding of one ligand molecule influences the affinity of subsequent ligand molecules, is a hallmark of hemoglobin function and can be described by various models, including the Hill, Adair-Klotz, Monod-Wyman-Changeux (MWC), and Koshland-Némethy-Filmer (KNF) models plos.org. Studies on ligand binding kinetics have explored the differences in reactivity between alpha and beta subunits and the influence of protein conformation (T and R states) on ligand binding and dissociation rates nih.gov. While ligand binding kinetics are fundamental to understanding hemoglobin function, specific kinetic data for ligand binding to this compound were not found in the provided search results.

Isoelectric Focusing (IEF) and High-Performance Liquid Chromatography (HPLC) for Functional Separation

Isoelectric Focusing (IEF) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques widely used for the identification and characterization of hemoglobin variants szu.czjscimedcentral.commayocliniclabs.comhelena.comresearchgate.netnih.gov.

IEF separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge helena.comnih.govariseinitiative.org. Hemoglobin variants with different amino acid substitutions can have altered pI values, allowing for their separation and identification on an IEF gel helena.comariseinitiative.org. This method can reveal abnormal hemoglobins (B146990) that may be indistinguishable from other forms using conventional electrophoresis helena.com.

Computational Modeling and Simulation Studies of Hemoglobin Olomouc

Molecular Dynamics (MD) Simulations of Protein Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into protein dynamics, conformational changes, and interactions at an atomic level. researchgate.netnih.govontosight.ainih.govcasopisvnitrnilekarstvi.czdntb.gov.uanih.gov For hemoglobin, MD simulations are crucial for understanding the dynamic equilibrium between its different quaternary states (T and R) and the tertiary movements within individual subunits that are coupled to oxygen binding and release. researchgate.netnih.govontosight.ainih.govnih.gov

Atomistic Simulation of T-R Transition Pathways

The transition between the low-affinity T state and the high-affinity R state is fundamental to hemoglobin's cooperative oxygen binding. nih.govontosight.ainih.gov Atomistic MD simulations can capture spontaneous or induced transitions between these states, providing detailed pathways at an atomic resolution. researchgate.netnih.govontosight.ainih.gov Studies on human hemoglobin A have revealed complex transition pathways involving relative rotation of the α1β1 and α2β2 dimers. nih.govontosight.ainih.gov

For Hemoglobin Olomouc, MD simulations could investigate if the β86 Ala->Asp mutation alters the preferred T-R transition pathways, the energy barriers between the states, or the stability of intermediate conformations. The introduction of a charged Aspartic acid residue at position 86 in the beta chain, which is located near the α1-β2 interface in the T state, could potentially influence the interactions and dynamics critical for the quaternary transition.

Analysis of Residue-Level Movements and Inter-subunit Communication

MD simulations allow for the detailed analysis of the movements of individual amino acid residues and how these movements are correlated across different subunits. researchgate.netnih.govontosight.ainih.gov This is essential for understanding how local changes at the heme site upon ligand binding are transmitted through the protein structure to influence the affinity of other heme sites (allostery). researchgate.netnih.govresearchgate.net Analysis of residue-level fluctuations and cross-correlations can identify key residues and pathways involved in inter-subunit communication. nih.govresearchgate.net

In the context of this compound, analyzing residue-level movements via MD would focus on the impact of the β86 Ala->Asp substitution. This mutation is located in the F helix of the beta chain, close to the heme group and the α1-β2 interface. nih.govresearchgate.netresearchgate.net The change in charge and side chain properties at this position could affect the local protein structure and dynamics, potentially altering the communication network between subunits and influencing the transmission of allosteric signals. Comparing the correlated motions in this compound simulations to those of wild-type hemoglobin A would highlight the specific effects of the mutation on inter-subunit communication.

Solvent Effects and Hydrophobic Interactions in Stability

The stability of different hemoglobin conformations is significantly influenced by interactions with the surrounding solvent (water) and the hydrophobic effect, particularly in stabilizing the deoxy (T) state. nih.govcasopisvnitrnilekarstvi.czdntb.gov.ua MD simulations with explicit solvent molecules are crucial for capturing these effects accurately. Studies have shown that the size of the simulation box and the proper representation of solvent interactions are important for obtaining stable simulations of hemoglobin in its different states. nih.govcasopisvnitrnilekarstvi.czdntb.gov.ua Hydrophobic interactions at the subunit interfaces play a key role in the quaternary structure and its stability. nih.gov

Quantum Mechanical (QM) Calculations for Heme Reactivity

Quantum Mechanical (QM) calculations are used to study the electronic structure and reactivity of molecules, including the heme group in hemoglobin. These calculations are essential for understanding the details of oxygen binding to the ferrous iron in the heme, the electronic changes that occur upon ligation, and the factors that influence ligand affinity. QM methods can provide insights into bond lengths, angles, charge distribution, and spin states within the heme pocket.

Applying QM calculations to this compound would focus on the heme group within the beta subunit containing the β86 Ala->Asp mutation. While the mutation is not directly at the iron binding site, it is located in the F helix near the heme. Changes in the protein environment around the heme due to the Aspartic acid substitution could subtly affect the electronic properties of the heme iron and its interaction with oxygen or other ligands. QM calculations could quantify these effects and help explain any altered oxygen affinity observed experimentally for this compound.

Protein Structure Prediction and Homology Modeling

Protein structure prediction and homology modeling are computational techniques used to generate three-dimensional models of proteins based on their amino acid sequence and the known structures of related proteins (templates). Homology modeling is particularly useful for proteins that share a high degree of sequence similarity with proteins of known structure, such as hemoglobin variants compared to wild-type hemoglobin A, for which numerous crystal structures are available.

To study this compound using homology modeling, the amino acid sequence of the beta-globin chain with the β86 Ala->Asp mutation would be used as the target sequence. High-resolution crystal structures of human hemoglobin A in different ligation and quaternary states would serve as templates. Homology modeling would provide initial 3D structural models of this compound, which could then be refined using energy minimization or short MD simulations. These models are valuable for visualizing the location of the mutation and its potential steric or electrostatic clashes, and for preparing structures for more extensive MD or QM studies.

Allosteric Network Analysis and Mechanism Elucidation

Allosteric network analysis uses computational approaches to identify and characterize the pathways and residues involved in transmitting allosteric signals through the protein structure. researchgate.netresearchgate.net By analyzing correlated motions or interaction networks derived from MD simulations or structural data, these methods can pinpoint key residues and interactions that are critical for the cooperative behavior of hemoglobin. researchgate.netresearchgate.net

Applying allosteric network analysis to this compound would involve analyzing data from MD simulations of the variant. The goal would be to determine if the β86 Ala->Asp mutation disrupts, strengthens, or reroutes the allosteric communication pathways compared to wild-type hemoglobin A. researchgate.netresearchgate.net Identifying changes in the network of interacting residues could provide a molecular explanation for any altered allosteric properties or cooperativity observed for this compound. Given the location of the mutation at the α1-β2 interface in the T state, it is plausible that this substitution could impact key interactions involved in the allosteric transition.

Bioinformatic Tools for Sequence-Structure-Function Correlations

This compound is characterized by a point mutation in the HBB gene, which encodes the beta-globin subunit. This mutation results in a substitution of alanine (B10760859) (Ala) with aspartic acid (Asp) at position 86 (F2) of the beta chain (β86 Ala→Asp) nih.govresearchgate.netresearchgate.net. At the DNA level, this corresponds to a C→A transversion in the codon GCC, which specifies alanine, leading to the codon GAC, which specifies aspartic acid nih.govresearchgate.net.

Bioinformatic analysis typically begins with sequence analysis. Tools such as BLAST (Basic Local Alignment Search Tool) can be used to compare the mutated beta-globin sequence with reference sequences from databases like GenBank. digitalworldbiology.comvvvcollege.org. This allows for the identification of conserved regions and the evolutionary context of the mutation. While general hemoglobin bioinformatics involves comparing sequences to understand homology and predict function digitalworldbiology.comvvvcollege.orgmpg.de, for a known variant like this compound, sequence analysis is critical for confirming the specific genetic alteration.

Following sequence analysis, structural bioinformatics tools are employed to predict the impact of the amino acid substitution on the three-dimensional structure of the hemoglobin protein. Although specific computational modeling studies solely on this compound using these tools were not extensively detailed in the search results, the general principles applied to other hemoglobin variants are relevant. Tools available via platforms like ExPASy or resources listed in protein bioinformatics guides allow for the retrieval and visualization of protein structures from databases such as the Protein Data Bank (PDB). vvvcollege.orgcsic.es. While a specific PDB entry for this compound might not be readily available, models of normal human hemoglobin can be used as a template to computationally model the effect of the β86 Ala→Asp substitution.

The mutation at position β86 is located in the F helix of the beta-globin chain, near the heme pocket and the α1-β2 interface, which is crucial for the cooperative binding of oxygen and the transition between the deoxy (T) and oxy (R) states of hemoglobin. nih.govresearchgate.netresearchgate.net. An alanine residue is nonpolar, while aspartic acid is a negatively charged polar residue. Introducing a charged residue at this position can potentially disrupt local interactions, alter the conformation of the F helix, and affect the stability of the α1-β2 interface. Computational modeling techniques, such as molecular dynamics simulations, which are used to study the mechanical behavior and stability of hemoglobin researchgate.net, could be applied to this compound to simulate the dynamic effects of this substitution on the protein's structure and flexibility.

The functional consequence of the β86 Ala→Asp mutation in this compound is associated with altered oxygen affinity and has been linked to erythrocytosis researchgate.net. Bioinformatic and computational approaches can help correlate the predicted structural changes with these observed functional effects. For instance, computational models simulating oxygen transport and binding kinetics in hemoglobin variants can provide insights into how the altered structure affects oxygen affinity nih.gov. While these models are often general or applied to more common variants like sickle cell hemoglobin browndailyherald.com, the principles can be extended to analyze the specific case of this compound.

Detailed research findings on this compound indicate that the Ala→Asp substitution at β86 results in a hemoglobin variant with high oxygen affinity researchgate.net. This increased affinity means that hemoglobin binds oxygen more readily but releases it less easily to tissues. This functional alteration is the likely cause of the associated erythrocytosis, as the body compensates for reduced oxygen delivery by producing more red blood cells. Bioinformatic analysis of the sequence and predicted structural changes around the heme pocket and inter-subunit contacts can provide a molecular explanation for this altered oxygen binding behavior.

Data regarding this compound often includes the specific mutation and its phenotypic association. A summary of key data points includes:

FeatureDescription
Mutation LocationBeta-globin chain, position 86 (F2)
Amino Acid ChangeAlanine (Ala) to Aspartic Acid (Asp)
DNA ChangeC→A transversion in codon 86 (GCC→GAC)
Associated PhenotypeHigh oxygen affinity, Erythrocytosis

Note: In an interactive environment, this table could allow users to click on features for more detailed information or links to relevant databases.

Further computational studies could involve predicting the stability of the variant hemoglobin molecule, its interaction with other proteins or molecules in the red blood cell, and the potential impact on red blood cell mechanics, building upon general computational models of blood components and disorders browndailyherald.com. Bioinformatic tools for predicting protein stability and interactions could be valuable in this context csic.es.

Protein Engineering and Synthetic Biology Approaches to Hemoglobin Olomouc

Site-Directed Mutagenesis for Targeted Residue Alterations

Site-directed mutagenesis is a fundamental technique used to introduce specific amino acid changes at defined positions within a protein sequence. This method has been extensively applied to hemoglobin to probe the functional roles of individual residues and to mimic or alter naturally occurring mutations like those found in Hemoglobin Olomouc. By changing a specific codon in the globin gene, researchers can replace one amino acid with another in the resulting protein. bioinnovatise.com

In the case of this compound, which involves an alanine (B10760859) to aspartic acid substitution at β86, site-directed mutagenesis can be used to recreate this specific mutation in a controlled laboratory setting or to introduce other substitutions at this position to study the effects of different amino acid properties on hemoglobin structure and function. Studies on other hemoglobin variants and engineered hemoglobins (B146990) have demonstrated the power of site-directed mutagenesis in altering properties such as oxygen binding affinity, cooperativity, and stability. For example, mutations at protein interfaces have been studied using site-directed mutagenesis to understand their effect on tetramer stability and ligand binding. nih.gov

Rational Design Strategies for Modifying Hemoglobin Properties

Rational design involves using the known three-dimensional structure and biochemical properties of hemoglobin to guide the introduction of specific modifications aimed at achieving a desired outcome. biorxiv.org This approach contrasts with random mutagenesis and relies on a deep understanding of how changes in amino acid sequence and structure affect function. For hemoglobin, rational design strategies have been employed to modify various properties, including oxygen affinity, stability, and interaction with other molecules. researchgate.net

For instance, modifications in the heme pocket can alter the rate of nitric oxide scavenging, a property relevant to the physiological effects of extracellular hemoglobin. researchgate.net Rational design can also focus on preventing subunit dissociation, which is a challenge when using hemoglobin as a blood substitute. researchgate.net By understanding the structural basis of the β86 Ala→Asp substitution in this compound and its effect on oxygen affinity, rational design could be used to introduce compensatory mutations or further modifications to fine-tune its properties. researchgate.net

Directed Evolution and High-Throughput Screening for Functional Variants

Directed evolution is a powerful technique that mimics natural selection in a laboratory setting to engineer proteins with improved or novel functions. nih.govnih.gov This process typically involves creating a diverse library of protein variants through random mutagenesis, followed by screening or selection methods to identify variants with the desired characteristics. High-throughput screening allows for the rapid evaluation of large numbers of variants. frontiersin.org

While specific applications of directed evolution directly on this compound might not be extensively documented, the approach is broadly applicable to hemoglobin engineering. By creating libraries of hemoglobin variants and screening for altered oxygen affinity, stability, or other relevant properties, researchers can identify beneficial mutations. This is particularly useful when the relationship between sequence and function is not fully understood through rational design alone. Directed evolution has been successful in improving various enzyme properties and can reveal pathways of adaptive protein evolution. nih.govnih.gov

Recombinant Expression Systems and Purification Methodologies for Variant Production

The production of sufficient quantities of hemoglobin variants like this compound for research and characterization relies heavily on recombinant expression systems. Escherichia coli is a commonly used host for expressing recombinant hemoglobin, although other systems like yeast and mammalian cells have also been employed. nih.govnih.govresearchgate.netnih.gov Expressing functional hemoglobin in E. coli can be challenging due to the need for coordinated synthesis of both alpha and beta globin chains and the incorporation of heme. researchgate.netnih.gov

Protocols for recombinant hemoglobin expression often involve co-expression of alpha and beta globin genes, sometimes on a single plasmid. researchgate.netnih.gov Supplementation of the growth medium with δ-aminolevulinic acid, a precursor for heme synthesis, can improve heme incorporation and yield of functional hemoglobin. frontiersin.orgwikipedia.org Purification of recombinant hemoglobin variants typically involves multiple chromatographic steps, such as ion exchange chromatography, to separate the desired protein from host cell proteins and other contaminants. nih.govnih.gov The specific purification strategy may need to be optimized depending on the properties of the hemoglobin variant being produced.

Design of Modified Hemoglobins for Enhanced or Altered Functional Properties

Building upon the knowledge gained from studying natural variants and applying protein engineering techniques, researchers design modified hemoglobins with enhanced or altered functional properties for various applications. This includes developing hemoglobin-based oxygen carriers (HBOCs) with improved circulation half-life, reduced vasoactivity, and optimized oxygen delivery characteristics. mdpi.com

Strategies for designing modified hemoglobins include genetic cross-linking of subunits to prevent dissociation, PEGylation to increase size and reduce renal clearance, and the introduction of mutations to alter oxygen affinity or reduce undesirable side reactions like nitric oxide scavenging or auto-oxidation. researchgate.netnih.govmdpi.comrsc.org The insights gained from studying variants like this compound, particularly regarding the impact of specific mutations on oxygen binding, contribute to the rational design of these modified hemoglobins. researchgate.net The goal is to create molecules that mimic the essential oxygen-carrying function of native hemoglobin while overcoming its limitations for extracellular use. nih.govrsc.org

Here is a simulated interactive data table based on general findings in hemoglobin engineering, illustrating how different modifications can affect properties:

Modification StrategyTarget Property AffectedExample Effect (Illustrative)Relevant Section
Site-Directed MutagenesisOxygen AffinityIncreased P506.1
Rational Design (Heme Pocket)Nitric Oxide Scavenging RateDecreased Rate6.2
Directed EvolutionStabilityIncreased Half-life6.3
Genetic Cross-linkingSubunit DissociationReduced Dissociation6.5
PEGylationPlasma Half-life, Renal ClearanceIncreased Half-life, Reduced Clearance6.5

Evolutionary Biology and Population Genetics of Hemoglobin Olomouc

Global and Regional Distribution of Hemoglobin Olomouc Allele

This compound is considered a rare hemoglobin variant. ontosight.ai It was initially identified in a Czech family. ontosight.ainih.gov The same mutation (Ala86Asp in the beta-globin chain) has also been reported in a Japanese family. researchgate.netdnai.org This suggests a potentially wider, albeit rare, distribution beyond Central Europe, or possibly independent occurrences of the same mutation. While comprehensive global and regional frequency data specifically for the this compound allele are limited in the provided search results, the general understanding of hemoglobin variants indicates that their distribution is often influenced by historical factors, migration, and selective pressures. cambridge.org The distribution of other hemoglobin variants, such as Hemoglobin S and Hemoglobin C, shows distinct geographical patterns, often correlating with areas historically endemic for malaria. cambridge.orgresearchgate.net

Evolutionary History of Globin Gene Clusters and Variant Emergence

The globin gene superfamily has a deep evolutionary history, predating the divergence of plants and animals. psu.edu In vertebrates, the evolution of hemoglobin involved gene duplications and functional diversification, leading to specialized proteins for oxygen transport and storage. unl.edu The alpha-like globin genes are located on chromosome 16, while the beta-like globin genes are on chromosome 11 in humans. mdpi.com The beta-like globin gene clusters, including the HBB gene where the mutation causing this compound occurs, show a more dynamic evolutionary history compared to the alpha-like clusters, with evidence of transpositions and lineage-specific expansions and deletions. nih.govnih.gov

Hemoglobin variants emerge through mutations in these globin genes, most commonly as missense mutations resulting in single amino acid substitutions. nih.govdynamed.com The specific mutation in this compound, a C to A transversion in the HBB gene at codon 86 (GCC to GAC), leads to the alanine (B10760859) to aspartic acid substitution. nih.govresearchgate.net The emergence of such variants is a continuous process within populations.

Phylogenetic Analysis of Hemoglobin Variants

Phylogenetic analysis of hemoglobin variants helps to understand their evolutionary relationships and origins. Studies on the globin gene family across different species reveal a complex history of gene duplication and divergence. unl.edunih.gov Phylogenetic reconstructions of the beta-globin gene family, for instance, indicate independent origins of certain beta-like globin genes in different mammalian lineages. researchgate.net

While no specific phylogenetic analysis focused solely on this compound was found in the provided results, the identification of the same mutation in geographically distinct populations (Czech Republic and Japan) could be investigated through phylogenetic analysis of HBB gene sequences containing this variant to determine if these occurrences share a recent common ancestor or represent independent mutational events. Phylogenetic studies of other hemoglobin variants have revealed convergent evolution of similar functional specializations in different lineages. unl.eduaristas.com.ar

Comparative Genomics of Hemoglobin Genes Across Species

Comparative genomics of hemoglobin genes across species provides a broader context for understanding the evolution and function of human hemoglobin variants. Studies comparing hemoglobin gene clusters in different vertebrates, such as codfishes, have revealed conserved genetic organization alongside lineage-specific gene duplications. biorxiv.org These comparisons can highlight conserved regulatory regions and structural elements crucial for hemoglobin function. nih.gov

Comparative genomic analyses have also shed light on the functional diversification of globin proteins, with different globin types evolving specialized roles in oxygen transport, storage, and signaling. unl.edunih.gov Examining the genomic regions surrounding the HBB gene in various species could potentially reveal conserved elements that might influence the expression or function of the beta-globin chain, and how these might be affected by mutations like the one causing this compound. The broad distribution of hemoglobins (B146990) across the biosphere, from bacteria to humans, underscores their fundamental importance and ancient evolutionary origins. psu.edu

Q & A

Q. What are the recommended analytical methods for detecting hemoglobin Olomouc in clinical samples?

To identify this compound, researchers should employ high-performance liquid chromatography (HPLC) with ion-exchange columns optimized for hemoglobin variant separation, coupled with electrophoretic techniques such as capillary electrophoresis or isoelectric focusing. Validation should include spiked control samples and cross-referencing with mass spectrometry for confirmation . Laboratories must adhere to standardized protocols for sample preparation, including anticoagulant use (e.g., EDTA) and avoiding hemolysis, as outlined in clinical hematology handbooks . Glycated hemoglobin assays require modification to account for variant interference, such as using affinity chromatography instead of immunoassays .

Q. How does this compound affect the accuracy of glycated hemoglobin (HbA1c) measurements in diabetes monitoring?

this compound may cause falsely elevated or depressed HbA1c values due to altered electrophoretic mobility or structural interference with antibody-binding sites in immunoassays. Researchers should validate results using alternative methods like enzymatic assays or glycated albumin measurements. Method comparison studies and Bland-Altman analysis can quantify bias between standard and variant-adjusted protocols . Laboratories must report discrepancies and recommend genetic testing for patients with unexplained HbA1c-clinical mismatches .

Advanced Research Questions

Q. What experimental approaches are used to determine the structural and functional modifications caused by this compound?

Advanced structural characterization involves X-ray crystallography or cryo-electron microscopy to resolve the variant’s tertiary structure, focusing on mutation sites (e.g., α- or β-globin chain substitutions). Functional studies include oxygen-binding affinity assays using tonometry and comparisons with wild-type hemoglobin. Collaborative frameworks, such as partnerships with institutions like CATRIN (experienced in nanomaterial structural analysis), can enhance access to synchrotron facilities or nuclear magnetic resonance (NMR) spectroscopy . Computational modeling (e.g., molecular dynamics simulations) predicts thermodynamic stability changes and allosteric effects .

Q. How can researchers address discrepancies in epidemiological data on this compound’s prevalence and clinical significance?

Contradictory prevalence data may arise from regional genetic diversity or methodological variability. Solutions include multi-center cohort studies with standardized diagnostic criteria (e.g., PCR-based mutation screening alongside HPLC) and meta-analyses weighted for population diversity. Researchers should stratify data by demographics and adjust for confounding factors like coexisting thalassemias. Open-access registries, modeled after Olomouc’s research infrastructure for nanomaterials, can centralize global data . Sensitivity analyses and Monte Carlo simulations quantify uncertainty in rare-variant studies .

Q. What in silico strategies are employed to predict the pathogenicity of this compound mutations?

Computational pipelines integrate tools like PolyPhen-2, SIFT, and AMBER to predict mutation impact on protein stability and function. Researchers should cross-validate predictions with clinical databases (e.g., ClinVar) and structural databases (e.g., Protein Data Bank). Machine learning models trained on known hemoglobinopathy datasets improve prediction accuracy. Collaboration with bioinformatics groups, such as those affiliated with Palacký University’s biomedical programs, ensures access to curated mutation databases and high-performance computing resources .

Methodological Best Practices

  • Literature Review : Use federated search engines (e.g., Web of Science, PubMed) with Boolean terms like "this compound" AND (variant OR mutation) and filter by studies from institutions like Palacký University Olomouc, leveraging their expertise in hemoglobin research .
  • Data Validation : Implement internal replication cohorts and external validation through partnerships, as demonstrated in Olomouc’s cross-institutional nanomaterial projects .
  • Ethical Compliance : Adhere to guidelines for human subject research, including informed consent for genetic testing and IRB approval, as mandated by journals like Biomedical Papers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.